molecular formula C18H17N3O B11838827 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one CAS No. 61741-46-6

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one

Cat. No.: B11838827
CAS No.: 61741-46-6
M. Wt: 291.3 g/mol
InChI Key: LNKAUYBWVUVMCV-UHFFFAOYSA-N
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Description

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a tetrahydronaphthalenyl group. The presence of these structural elements imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Tetrahydronaphthalenyl Group: This step involves the nucleophilic substitution reaction where the tetrahydronaphthalenyl amine is reacted with the quinazolinone intermediate under controlled conditions, often using a suitable solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with altered functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone or tetrahydronaphthalenyl moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, DMF, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents.

    Tetrahydronaphthalene Derivatives: Compounds with a tetrahydronaphthalene moiety but different functional groups.

Uniqueness

The uniqueness of 2-((5,6,7,8-Tetrahydronaphthalen-1-yl)amino)quinazolin-4(1H)-one lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61741-46-6

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)-3H-quinazolin-4-one

InChI

InChI=1S/C18H17N3O/c22-17-14-9-3-4-10-16(14)20-18(21-17)19-15-11-5-7-12-6-1-2-8-13(12)15/h3-5,7,9-11H,1-2,6,8H2,(H2,19,20,21,22)

InChI Key

LNKAUYBWVUVMCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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